Magnesium Trisilicate

Catalog No.
S622003
CAS No.
14987-04-3
M.F
Mg2O8Si3
M. Wt
260.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium Trisilicate

CAS Number

14987-04-3

Product Name

Magnesium Trisilicate

IUPAC Name

dimagnesium;dioxido-bis[[oxido(oxo)silyl]oxy]silane

Molecular Formula

Mg2O8Si3

Molecular Weight

260.86 g/mol

InChI

InChI=1S/2Mg.O8Si3/c;;1-9(2)7-11(5,6)8-10(3)4/q2*+2;-4

InChI Key

GXGAKHNRMVGRPK-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble in water and alcohol

Synonyms

magnesium trisilicate, magnesium trisilicate (Mg2(H4Si3O10)), magnesium trisilicate hexahydrate ((Mg9H14(Si3O10)4)), magnesium trisilicate hexahydrate (Mg4(H2Si6O17)), magnesium trisilicate hydrate, magnesium trisilicate tetrahydrate (Mg4(H6Si6O19)), sepiolite

Canonical SMILES

[O-][Si](=O)O[Si]([O-])([O-])O[Si](=O)[O-].[Mg+2].[Mg+2]

The exact mass of the compound Magnesium trisilicate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water and alcohol. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Silicic Acid - Silicates - Magnesium Silicates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Magnesium Trisilicate (CAS: 14987-04-3), typically formulated as a hydrated inorganic salt (2MgO·3SiO2·nH2O), is a highly functional excipient, antacid, and adsorbent. Characterized by its mesoporous structure and substantial specific surface area, this compound serves a dual role in industrial and pharmaceutical applications. In gastrointestinal formulations, it acts as a slow-acting acid neutralizer that uniquely generates a cytoprotective colloidal silica gel upon reacting with gastric acid[1]. Beyond its therapeutic uses, Magnesium Trisilicate is highly valued in procurement as a robust anti-caking agent (E553a) and flow conditioner, offering a safer, non-nanoparticulate alternative to traditional silicon dioxide [2]. Its variable morphology—ranging from standard powders to highly engineered flake-like structures—dictates its adsorption capacity, making exact grade selection critical for taste-masking, moisture scavenging, and active pharmaceutical ingredient (API) stabilization.

Generic substitution of Magnesium Trisilicate with other magnesium salts or common silicates frequently leads to formulation failures and compromised therapeutic profiles. Replacing it with Magnesium Hydroxide results in rapid, short-lived acid neutralization that lacks the sustained buffering and mucosal coating provided by the hydrated silicon dioxide byproduct of the trisilicate [1]. Conversely, substituting with Aluminum Hydroxide introduces unwanted gastrointestinal side effects, such as delayed gastric emptying and constipation. In powder processing, replacing Magnesium Trisilicate with standard Silicon Dioxide (E551) exposes manufacturers to increasing regulatory scrutiny regarding silica nanoparticles and their negative impact on intestinal barriers. Furthermore, utilizing generic, low-surface-area magnesium silicate (<250 m²/g) instead of optimized, high-surface-area Magnesium Trisilicate (>400 m²/g) drastically reduces interstitial adsorption capacity, leading to failed taste-masking in chewable tablets and inadequate moisture control in hygroscopic blends.

Flake-Like Morphology and High Surface Area for API Adsorption

Advanced grades of Magnesium Trisilicate feature a highly engineered flake-like structure that significantly outperforms standard commercial silicates in adsorption applications. While conventional magnesium silicates typically exhibit a surface area of less than 250 m²/g, optimized Magnesium Trisilicate achieves a specific surface area of 440 to 600 m²/g [1]. This expanded surface area, combined with multiple interstitial spaces, allows the compound to adsorb 1% to 20% of its weight in active medicament drugs (such as dextromethorphan) within its channels and convolutions. This physical sequestration prevents the drug from interacting with taste receptors, providing superior organoleptic taste-masking compared to standard excipients [1].

Evidence DimensionSpecific Surface Area and Adsorption Capacity
Target Compound DataOptimized Magnesium Trisilicate (>440 - 600 m²/g)
Comparator Or BaselineConventional Magnesium Silicate (<250 m²/g)
Quantified Difference>76% increase in minimum surface area, enabling up to 20% w/w drug adsorption.
ConditionsPowder characterization and in vivo organoleptic taste-masking assays

Procurement of high-surface-area grades is essential for formulating chewable or liquid suspensions where masking the bitter taste of APIs is critical for patient compliance.

Prolonged Acid Neutralization with Cytoprotective Gel Formation

In antacid formulations, Magnesium Trisilicate differentiates itself from rapid-acting alternatives through its unique reaction kinetics and byproducts. When compared to Magnesium Hydroxide, which neutralizes gastric acid rapidly but transiently, Magnesium Trisilicate reacts much more slowly, providing a sustained acid-neutralizing profile (ANP) [1]. More importantly, the reaction of Magnesium Trisilicate with hydrochloric acid yields magnesium chloride and a gelatinous hydrated silicon dioxide byproduct[2]. This unreacted silicate and colloidal silica gel coat the gastric mucosa and ulcer craters, producing a cytoprotective effect that is entirely absent when using Magnesium Hydroxide or Sodium Bicarbonate alone [1].

Evidence DimensionReaction Byproducts and Mucosal Protection
Target Compound DataMagnesium Trisilicate (Yields cytoprotective gelatinous silicon dioxide)
Comparator Or BaselineMagnesium Hydroxide (Yields only water and aqueous magnesium chloride)
Quantified DifferenceQualitative shift from pure pH neutralization to dual-action neutralization and physical mucosal coating.
ConditionsIn vivo gastric acid neutralization and mucosal interaction

Buyers formulating premium gastrointestinal suspensions must select this compound to achieve sustained symptom relief and physical ulcer protection rather than just a temporary pH spike.

Nanoparticle-Free Anti-Caking and Flowability Enhancement

As regulatory scrutiny increases over the use of nanoscale Silicon Dioxide (E551) in food and nutraceuticals due to its potential to compromise intestinal barriers and trigger inflammation, Magnesium Trisilicate (E553a) has emerged as a highly effective, safer substitute . Comparative particle testing demonstrates that Magnesium Trisilicate successfully reduces interparticle forces and absorbs moisture, matching the flowability enhancement of silica in powdered products [1]. Unlike silica nanoparticles, Magnesium Trisilicate functions as a bulk moisture scavenger and physical spacer without the associated cytotoxicity or nutrient absorption interference, making it a viable clean-label alternative .

Evidence DimensionAnti-caking mechanism and safety profile
Target Compound DataMagnesium Trisilicate (Bulk moisture scavenging, non-nanoparticulate)
Comparator Or BaselineSilicon Dioxide / E551 (Nanoparticle-driven lubrication with intestinal barrier risks)
Quantified DifferenceEquivalent flowability improvement with elimination of nanoparticle-induced inflammatory risks.
ConditionsPowder flow testing and in vitro intestinal barrier models

Formulators can future-proof their powdered supplements and food products against impending nanoparticle bans while maintaining excellent powder flow and shelf-life.

Superior Specific Surface Area for Molecular Adsorption

The intrinsic adsorptive capacity of Magnesium Trisilicate significantly outpaces other common antacid and excipient minerals. In comparative nitrogen adsorption isotherm studies utilizing the single-point method, Magnesium Trisilicate demonstrated the largest specific surface area among a panel of compounds including magnesium oxide, magnesium hydroxide, magnesium carbonate, and kaolin [1]. When tested for in vitro adsorption of propranolol hydrochloride, Magnesium Trisilicate exhibited the highest adsorptive capacity, calculated directly from the slopes of the adsorption isotherms [1]. This massive binding affinity underscores its utility as a potent adsorbent, though it requires careful formulation to avoid unintended API sequestration.

Evidence DimensionSpecific Surface Area and API Adsorptive Capacity
Target Compound DataMagnesium Trisilicate (Highest specific surface area and propranolol binding)
Comparator Or BaselineKaolin and Magnesium Carbonate (Lowest specific surface area and binding)
Quantified DifferenceRanked #1 in adsorptive capacity among 6 tested commercial antacid excipients.
ConditionsIn vitro nitrogen adsorption isotherms and propranolol hydrochloride binding assays

Procurement teams must specify Magnesium Trisilicate when high-efficiency molecular adsorption is required for toxin removal, or carefully manage its use to prevent unintended drug interactions in complex formulations.

Taste-Masked Chewable Pharmaceuticals

Driven by its high specific surface area (>400 m²/g) and flake-like interstitial spaces, Magnesium Trisilicate is the premier excipient for adsorbing and sequestering bitter APIs (like dextromethorphan). This prevents premature release in the mouth, ensuring excellent organoleptic properties in chewable tablets and pediatric suspensions[1].

Sustained-Relief Cytoprotective Antacids

Because it reacts slowly with gastric acid to form a gelatinous silicon dioxide byproduct, Magnesium Trisilicate is ideal for premium antacid suspensions. It provides prolonged pH buffering while physically coating the stomach lining and ulcer craters, offering a dual-action therapeutic effect not achievable with rapid neutralizers like Magnesium Hydroxide [2].

Clean-Label Nutraceutical Powder Flow Agents

As consumer and regulatory pushback against silica nanoparticles (E551) intensifies, Magnesium Trisilicate (E553a) serves as a direct drop-in replacement for anti-caking and flowability enhancement. It effectively scavenges moisture and lubricates powder blends in dietary supplements and food products without compromising intestinal barrier integrity [3].

High-Capacity Toxin and Impurity Adsorption

Leveraging its superior mesoporous structure and leading adsorptive capacity compared to kaolin or magnesium carbonate, Magnesium Trisilicate is highly effective in industrial purification workflows. It is deployed for the removal of organic impurities, dyes, and toxins from chemical mixtures and wastewater streams [4].

Physical Description

Fine, white powder, free from grittiness
Odorless slightly hygroscopic solid; [Merck Index] White odorless powder; [MSDSonline]

Color/Form

Fine, white powder, free from grittiness
Slightly hygroscopic powde

Hydrogen Bond Acceptor Count

8

Exact Mass

259.8601799 Da

Monoisotopic Mass

259.8601799 Da

Heavy Atom Count

13

Taste

TASTELESS

Odor

Odorless

UNII

FML8G1U0Y3

Related CAS

1343-90-4 (hydrate)
15501-74-3 (Mg2(H4Si3O10))
18307-23-8 ((Mg9H14(Si3O10)4) hexahydrate)
63800-37-3 (Mg4(H2Si6O17) hexahydrate)

Drug Indication

For the treatment of peptic ulcers. Relieving indigestion and heartburn.

Therapeutic Uses

Antacids
MEDICATION (VET): AS ANTACID & GASTRIC SEDATIVE
Three groups, each of forty children aged <5 years and prepared for elective surgery, had their gastric contents' volume and pH measured. The control group showed an incidence of 67.5% with high acidity (pH = or <2.5). In the second and third groups magnesium trisilicate mixture was given within thirty minutes prior to induction of anaesthesia. The second group, sampled after induction of anaesthesia, showed a marked reduction in acidity, while the third group, sampled at the termination of anaesthesia and surgery, demonstrated that in most cases the neutralization of gastric acidity was still effective.
Confusion exists about the correct way to use magnesium trisilicate as an antacid prior to inducing general anesthesia in the pregnant woman.
For more Therapeutic Uses (Complete) data for MAGNESIUM TRISILICATE (10 total), please visit the HSDB record page.

Pharmacology

Magnesium trisilicate works by increasing the pH of gastric juice via a neutralisation reaction. It also precipitates colloidal silica, which can coat gastrointestinal mucosa conferring further protection.

MeSH Pharmacological Classification

Antacids

Mechanism of Action

The gelatinous silicon dioxide, formed by the reaction of magnesium trisilicate with gastric contents is said to protect ulcerated mucosal surfaces and favor healing.
THE GELATINOUS SILICON DIOXIDE, FORMED BY THE REACTION OF MAGNESIUM TRISILICATE WITH GASTRIC CONTENTS IS SAID TO PROTECT ULCERATED MUCOSAL SURFACES AND FAVOR HEALING.
MAGNESIUM TRISILICATE HAS A SLOW ONSET OF NEUTRALIZING ACTION; IN 0.1 N HYDROCHLORIC ACID LESS THAN 30% REACTS WITHIN 1ST 15 MIN LESS THAN 60% IN 1ST HR. ... 1 G OF POWDER WILL NEUTRALIZE 1 MEQ OF ACID IN HUMANS. 2 G/HR IS INSUFFICIENT TO RAISE...GASTRIC PH ABOVE 2.5.

Other CAS

14987-04-3

Absorption Distribution and Excretion

The hydrated silicon dioxide formed in the stomach and passes into the intestinal track where, silica can be partly absorbed.
Excreted in the urine.
The hydrated silicon dioxide formed in the stomach and passes into the intestinal track.
Maximum magnesium clearance is directly proportional to creatinine clearance.
THE HYDRATED SILICON DIOXIDE...FORMED IN THE STOMACH, PASSES INTO THE INTESTINAL TRACT. SILICA CAN BE PARTLY ABSORBED & APPROX 7% OF THE SILICA OF MAGNESIUM TRISILICATE HAS BEEN REPORTED TO BE EXCRETED IN THE URINE OF HUMAN SUBJECTS.
IN RATS ADMIN ORAL MAGNESIUM TRISILICATE (0, 40, 200 OR 1000 MG/KG BODY WT) URINARY SILICON EXCRETION INCR RAPIDLY & PEAKED WITHIN 24 HR. HALF LIFE WAS 16-20 HR. URINARY SILICON EXCRETION INCR WITH DOSE LEVEL & PERCENTAGE OF SILICON EXCRETED DECR AS DOSE WAS INCR.

Wikipedia

Magnesium_trisilicate

Drug Warnings

Chronic admin of magnesium trisilicate infrequently produces silica renal stones.

Biological Half Life

16-20 hours

Use Classification

Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Opacifying; Abrasive; Absorbent; Anticaking; Viscosity controlling; Bulking

Methods of Manufacturing

PREPARED FROM SODIUM SILICATE AND MAGNESIUM SULFATE. GLASS, QUARTERLY J OF PHARM PHARMACOL 9, 445, (1936); UYEDA, US PATENT 3,272,594 (1966 TO MERCK & CO).
By reaction of soluble magnesium salts with soluble silicates.

General Manufacturing Information

Magnesium silicon oxide (Mg2Si3O8): ACTIVE

Interactions

An in vitro study indicated that certain antacids and adsorbents may decrease the oral availability of the two widely used antimalarial agents chloroquine and pyrimethamine. To determine if this data was applicable to the clinical (in vivo) situation, plasma levels of one of the antimalarial agents (chloroquine) were followed in six Negro--Arab volunteers both when given alone and when taken with separate doses of two of the implicated interactants (magnesium trisilicate and kaolin). This in vivo work confirmed the in vitro findings; chloroquine area under the plasma concentration-time curve data were decreased by both magnesium trisilicate (18.2%) and kaolin (28.6%). Similar results could be expected for pyrimethamine. It is suggested therefore, to avoid loss of drug, that the antimalarials should not be taken with gastrointestinal medications of this type or that their administration should be separated by at least 4 h to reduce the risk of them interacting in the gut, thus preventing drug adsorption to the antacids/adsorbents, and loss of systemic availability.
Variability in the bioavailability of orally administered trimethoprim due to magnesium trisilicate and kaolin-pectin has been investigated. The concentration of trimethoprim in blood was determined spectrofluorometrically at 0, 15 and 30 minutes and 1, 2, 4 and 6 hours. The area under the blood concentration curve of trimothoprim was significantly decreased, when the drug was given concurrently with magnesium trisilicate or kaolin-pectin. The mean decrease in maximum blood concentration of trimethoprim in magnesium trisilicate and kaolin-pectin treated groups was 49.94% and 29.42% respectively. The data suggest that a clinically significant interaction may occur due to concurrent administration of trimethoprim with these drugs.
Some steroids used in oral contraceptives were adsorbed significantly by magnesium trisilicate. The adsorption affinity followed the sequence: ethindrone greater than mestranol greater than norethindrone greater than ethinyl estradiol. ...During the dissolution testing of a brand of contraceptive tablets containing norethindrone acetate, the presence of 0.5% (w/v) magnesium trisilicate in the medium resulted in almost complete reduction in the amount of the steroid remaining in solution after 1 hr.
...The in vivo absorption characteristics of nitrofurantoin and nitrofurantoin-magnesium trisilicate combination were evaluated in 6 healthy males. Administration of magnesium trisilicate with nitrofurantoin reduced the rate and extent of its excretion reflecting decrease in both rate and extent of absorption. The time during which the drug concentration in the urine was above the minimum effective concentration of 32 microgram/ml was also significantly reduced after administration of the antacid.

Dates

Last modified: 08-15-2023
Toxnet
Sciencedirect

Explore Compound Types